molecular formula C18H13BrCl2N4O4 B12639959 1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium

1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium

Cat. No.: B12639959
M. Wt: 500.1 g/mol
InChI Key: SAJPULNKRMQMHD-UHFFFAOYSA-M
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Description

1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium typically involves multi-step reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with 4-nitrobenzaldehyde and hydrazine hydrate to form the final triazole derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad applications in pharmaceuticals and agriculture.

    2,4-Dichlorophenylhydrazine: A related compound with similar chemical properties but different biological activities.

    4-Nitrophenylhydrazine: Another related compound used in the synthesis of various organic molecules.

Uniqueness

1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium is unique due to the combination of dichlorophenyl and nitrophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C18H13BrCl2N4O4

Molecular Weight

500.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[4-[2-(4-nitrophenyl)-2-oxoethyl]-1,2,4-triazol-4-ium-1-yl]ethanone;bromide

InChI

InChI=1S/C18H13Cl2N4O4.BrH/c19-13-3-6-15(16(20)7-13)18(26)9-23-11-22(10-21-23)8-17(25)12-1-4-14(5-2-12)24(27)28;/h1-7,10-11H,8-9H2;1H/q+1;/p-1

InChI Key

SAJPULNKRMQMHD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)C[N+]2=CN(N=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-].[Br-]

Origin of Product

United States

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